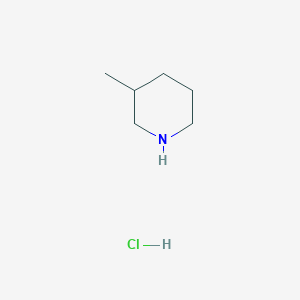![molecular formula C7H14N2 B11923588 6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)
6-Azaspiro[3.4]octan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 6-Azaspiro[3.4]octan-2-amina es un compuesto heterocíclico caracterizado por una estructura espirocíclica, donde un átomo de nitrógeno está incorporado en el sistema cíclico espiro. Este compuesto es de gran interés en química medicinal debido a sus características estructurales únicas y posibles actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 6-Azaspiro[3.4]octan-2-amina se puede lograr a través de varias rutas sintéticas. Un enfoque común involucra la anulación del anillo de ciclopentano y el anillo de cuatro miembros. Estos métodos generalmente emplean materiales de partida fácilmente disponibles y transformaciones químicas convencionales. Las condiciones de reacción a menudo incluyen purificaciones cromatográficas mínimas para obtener el compuesto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para la 6-Azaspiro[3.4]octan-2-amina no están ampliamente documentados. las estrategias de síntesis desarrolladas en entornos de laboratorio se pueden ampliar para aplicaciones industriales, asegurando la disponibilidad del compuesto para fines de investigación y desarrollo.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 6-Azaspiro[3.4]octan-2-amina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El grupo amino en el compuesto puede participar en reacciones de sustitución, lo que lleva a la formación de varios derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en reacciones de sustitución.
Productos Mayores
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
La 6-Azaspiro[3.4]octan-2-amina tiene varias aplicaciones de investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de moléculas complejas y compuestos espirocíclicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su posible uso en el desarrollo de fármacos, particularmente en el diseño de moléculas con objetivos biológicos específicos.
Industria: La estructura única del compuesto lo hace valioso en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la 6-Azaspiro[3.4]octan-2-amina implica su interacción con objetivos moleculares y vías específicas. La estructura espirocíclica del compuesto le permite encajar en sitios de unión únicos en las proteínas diana, lo que puede modular su actividad. Esta interacción puede conducir a varios efectos biológicos, dependiendo de los objetivos y vías específicos involucrados.
Comparación Con Compuestos Similares
Compuestos Similares
2-Oxa-6-azaspiro[3.3]heptano: Este compuesto comparte una estructura espirocíclica similar pero incluye un átomo de oxígeno en el sistema cíclico.
6-Etil-6-azaspiro[3.4]octan-2-amina: Este derivado tiene un grupo etilo unido al anillo espiro, alterando sus propiedades químicas.
Singularidad
La 6-Azaspiro[3.4]octan-2-amina es única debido a su estructura espirocíclica específica y la presencia de un grupo amino
Propiedades
Fórmula molecular |
C7H14N2 |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
6-azaspiro[3.4]octan-2-amine |
InChI |
InChI=1S/C7H14N2/c8-6-3-7(4-6)1-2-9-5-7/h6,9H,1-5,8H2 |
Clave InChI |
SCSIASHFGZKKMO-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12CC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxyfuro[3,2-d]pyrimidine](/img/structure/B11923505.png)










![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)

![(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol](/img/structure/B11923601.png)
